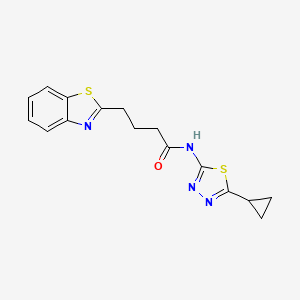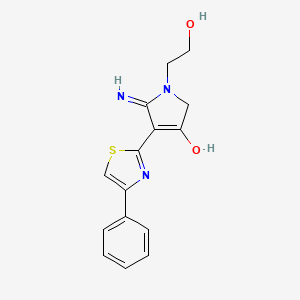
3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-6-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-6-yl)propanamide is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The compound also features an indole moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of methoxy groups and an amide linkage further adds to the complexity of this molecule. This compound has garnered interest in scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-6-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
-
Formation of the Quinazolinone Core: : The synthesis begins with the preparation of the quinazolinone core. This can be achieved by the condensation of anthranilic acid with formamide under acidic conditions to form 2-aminobenzamide. The 2-aminobenzamide is then cyclized with an appropriate aldehyde to form the quinazolinone core.
-
Introduction of Methoxy Groups: : The quinazolinone core is then subjected to methylation using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate to introduce the methoxy groups at the 6 and 7 positions.
-
Formation of the Indole Moiety: : The indole moiety can be synthesized separately by the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone under acidic conditions.
-
Coupling of Quinazolinone and Indole Moieties: : The quinazolinone and indole moieties are then coupled together using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and reduce production costs.
化学反应分析
Types of Reactions
3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-6-yl)propanamide can undergo various types of chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinazolinone derivatives with different oxidation states.
-
Reduction: : Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.
-
Substitution: : The methoxy groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Catalysts: 4-dimethylaminopyridine (DMAP), N,N’-dicyclohexylcarbodiimide (DCC)
Major Products Formed
The major products formed from these reactions include various quinazolinone and indole derivatives with different functional groups and oxidation states, which can be further explored for their potential biological activities.
科学研究应用
3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-6-yl)propanamide has several scientific research applications, including:
-
Medicinal Chemistry: : The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the development of anticancer, anti-inflammatory, and antimicrobial agents.
-
Biological Research: : The compound is used as a tool in biological research to study the mechanisms of action of quinazolinone and indole derivatives. It helps in understanding the structure-activity relationships and identifying potential drug candidates.
-
Chemical Biology: : The compound is used in chemical biology to probe biological pathways and identify molecular targets. It can be used to study protein-ligand interactions and enzyme inhibition.
-
Industrial Applications: : The compound has potential applications in the development of new materials and chemical processes. It can be used as a building block for the synthesis of complex organic molecules and polymers.
作用机制
The mechanism of action of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-6-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. The compound’s ability to interact with multiple targets makes it a versatile tool in drug discovery and development.
相似化合物的比较
Similar Compounds
3-(4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-6-yl)propanamide: Lacks the methoxy groups at the 6 and 7 positions.
3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-3-yl)propanamide: Has the indole moiety substituted at the 3 position instead of the 6 position.
3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(1H-pyrrolo[2,3-b]pyridin-6-yl)propanamide: Contains a pyrrolopyridine moiety instead of the indole moiety.
Uniqueness
The uniqueness of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-6-yl)propanamide lies in its specific substitution pattern and the presence of both quinazolinone and indole moieties. The methoxy groups at the 6 and 7 positions of the quinazolinone core and the indole moiety at the 6 position contribute to its distinct chemical and biological properties. This unique structure allows the compound to interact with a wide range of biological targets, making it a valuable tool in scientific research and drug development.
属性
分子式 |
C21H20N4O4 |
|---|---|
分子量 |
392.4 g/mol |
IUPAC 名称 |
3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-(1H-indol-6-yl)propanamide |
InChI |
InChI=1S/C21H20N4O4/c1-28-18-10-15-17(11-19(18)29-2)23-12-25(21(15)27)8-6-20(26)24-14-4-3-13-5-7-22-16(13)9-14/h3-5,7,9-12,22H,6,8H2,1-2H3,(H,24,26) |
InChI 键 |
PMCIYYRWKDGXPX-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=CC4=C(C=C3)C=CN4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B14935389.png)
![1-(propan-2-yl)-N-(1,3-thiazol-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14935394.png)

![N-[2-({[1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1-methyl-1H-indole-2-carboxamide](/img/structure/B14935408.png)
![Rel-3-[2,5-dioxo-1-(2-phenylethyl)-4-imidazolidinyl]-N-[(1R,9AS)-octahydro-2H-quinolizin-1-ylmethyl]propanamide](/img/structure/B14935425.png)
![N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B14935426.png)

![2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(pyrimidin-2-ylamino)ethyl]acetamide](/img/structure/B14935440.png)
![N-[5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-yl]-1-oxo-1H-isothiochromene-3-carboxamide](/img/structure/B14935447.png)
![N-(4-ethyl-5-methylthiazol-2-yl)-2'-(2-methoxyethyl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B14935449.png)


![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide](/img/structure/B14935490.png)
![N-{3-[2-(morpholin-4-yl)ethoxy]phenyl}-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B14935491.png)
